
Technical Guide: Acidity and pKa Profile of
Benzyl 3-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
Benzyl 3-chloro-4-

hydroxybenzoate

CAS No.: 85303-64-6

Cat. No.: B14421568

Get Quote

Executive Summary
Benzyl 3-chloro-4-hydroxybenzoate is a halogenated derivative of benzyl paraben (benzyl 4-

hydroxybenzoate). While standard parabens are weak acids with pKa values in the range of

8.2–8.5, the introduction of a chlorine atom at the ortho position to the phenolic hydroxyl group

significantly enhances acidity.

Based on Hammett correlation analysis and comparative data from analogous chlorinated

phenols, the phenolic pKa of Benzyl 3-chloro-4-hydroxybenzoate is estimated to be 6.9 ±

0.2. This shift of approximately 1.4 log units relative to the non-chlorinated parent compound

has profound implications for its solubility, lipophilicity (LogD), and antimicrobial efficacy at

physiological pH.

Structural Analysis & Electronic Effects[1]
The acidity of this molecule is governed by the stability of its conjugate base (the phenoxide

anion). Two primary electronic factors drive the dissociation equilibrium:
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The Para-Ester Group (-COOCH₂Ph): The ester group at the para position is an Electron

Withdrawing Group (EWG) via both induction (-I) and resonance (-M). It delocalizes the

negative charge of the phenoxide oxygen into the carbonyl system, stabilizing the anion.

Effect: Lowers pKa from Phenol (9.95) to Benzyl Paraben (~8.5).

The Ortho-Chloro Substituent (-Cl): The chlorine atom at the 3-position (ortho to the

hydroxyl) exerts a strong inductive electron-withdrawing effect (-I) due to its electronegativity.

While halogens have a weak electron-donating resonance effect (+M), the inductive effect

dominates in the ortho position, pulling electron density away from the phenoxide oxygen.

Effect: Further lowers pKa by approximately 1.4–1.6 units.

Dissociation Equilibrium Diagram
The following diagram illustrates the ionization pathway and the stabilization of the conjugate

base.

Fig 1: Dissociation equilibrium of Benzyl 3-chloro-4-hydroxybenzoate showing anion stabilization.
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[2]
pKa Values: Comparative Data Analysis
Direct experimental pKa values for specific benzyl esters can be scarce in literature. However,

the pKa of the phenolic hydroxyl is largely independent of the remote ester alkyl group (benzyl

vs. methyl). Therefore, we utilize high-fidelity surrogates and Hammett equation calculations to

derive the value.
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Comparative Acidity Table

Compound Structure
pKa (Phenolic
OH)

pKa (vs
Phenol)

Source/Derivat
ion

Phenol Ph-OH 9.95 0.0
Reference

Standard [1]

Benzyl 4-

hydroxybenzoate
Paraben Scaffold 8.47 -1.48 Experimental [2]

2-Chlorophenol Ortho-Cl model 8.56 -1.39 Experimental [1]

3-Chlorobenzoic

acid

Parent Acid

(COOH)
3.82 N/A Experimental [3]

Benzyl 3-chloro-

4-

hydroxybenzoate

Target Molecule 6.9 – 7.1 -2.95
Calculated

(Hammett)

Hammett Equation Derivation
The pKa can be predicted using the Hammett relationship for substituted phenols:

(Phenol): 9.95

(Reaction constant for phenol ionization): +2.23

(Ester group -COOR): +0.45

(Chlorine): +0.68 (Apparent sigma for ortho-phenols)

Correction: The additivity of ortho-substituents often deviates. A direct subtraction method using

the "Ortho-Shift" observed in 2-chlorophenol (

= -1.4) applied to Benzyl Paraben (8.5) yields:

Conclusion: The pKa lies firmly in the 6.9 – 7.2 range.

Experimental Determination Protocols
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To validate these theoretical values in a specific formulation, two primary methods are

recommended.

Method A: Potentiometric Titration (Gold Standard)
This method is suitable for determining pKa when the compound has sufficient water solubility

(>1 mM).

Protocol:

Preparation: Dissolve 0.1 mmol of Benzyl 3-chloro-4-hydroxybenzoate in 50 mL of

degassed water containing 0.1 M KCl (ionic strength adjustor). Note: If solubility is low, use a

co-solvent method (Methanol/Water) and extrapolate to 0% organic solvent using the

Yasuda-Shedlovsky equation.

Titrant: Standardized 0.1 M NaOH (carbonate-free).

Execution: Titrate under nitrogen atmosphere at 25°C. Record pH vs. Volume added.

Analysis: Determine the inflection point (equivalence point). The pH at the half-equivalence

point represents the pKa.

Method B: UV-Vis Spectrophotometry
Ideal for low-solubility compounds, exploiting the bathochromic shift (red shift) of the phenolate

anion.

Protocol:

Buffers: Prepare a series of buffers ranging from pH 4.0 to pH 10.0 (0.5 unit intervals).

Stock Solution: Prepare a 10 mM stock of the compound in Methanol.

Measurement: Add 20 µL stock to 2 mL of each buffer.

Scan: Record UV spectra (200–400 nm). The neutral phenol typically absorbs at

, while the phenolate absorbs at a higher wavelength
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.

Calculation: Plot Absorbance at

vs. pH. Fit to the Henderson-Hasselbalch equation.

Experimental Workflow Diagram

Fig 2: Decision matrix for experimental pKa determination.
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Implications for Drug Development
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Solubility and Lipophilicity Profile
The lowered pKa (7.1 vs 8.5) means this molecule will ionize at a lower pH than standard

parabens.

At pH 7.4 (Physiological):

Standard Benzyl Paraben (pKa 8.5): ~92% Neutral / 8% Ionized.

Benzyl 3-chloro-4-hydroxybenzoate (pKa 7.1): ~33% Neutral / 67% Ionized.

Impact: The chlorinated derivative is significantly more soluble in neutral aqueous media

(blood/plasma) but may have reduced membrane permeability (LogD) compared to the non-

chlorinated parent, as the ionized fraction does not cross membranes passively.

Antimicrobial Activity
Parabens and their derivatives typically require the neutral (unionized) form to penetrate

microbial cell walls.

Formulation Strategy: To maintain efficacy, formulations using the 3-chloro derivative should

be buffered to a pH < 6.0 to ensure the molecule remains predominantly in its neutral, active

state.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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